molecular formula C7H4F3NO2 B14867944 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde

4-Hydroxy-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B14867944
M. Wt: 191.11 g/mol
InChI Key: IXOIPORJICSLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-(trifluoromethyl)picolinaldehyde (CAS 1196146-48-1) is a high-value heteroaromatic building block designed for advanced research and drug discovery applications . This compound features a picolinaldehyde core substituted with a potent electron-withdrawing trifluoromethyl group and a hydroxy group, making it a versatile intermediate for synthesizing more complex molecules . The distinct electronic properties conferred by the trifluoromethyl group can significantly influence a compound's bioavailability, metabolic stability, and binding affinity, making this scaffold particularly valuable in medicinal chemistry . Compounds with this and similar substructures are frequently explored in neuroscience research; for instance, related pyrrolidinone derivatives have been identified as highly selective positive allosteric modulators for GluN2C-containing NMDA receptors, representing a promising strategy for targeting neurological conditions . Furthermore, the structure of this aldehyde lends itself to the synthesis of novel metal complexes, such as rhenium(I) tricarbonyl complexes derived from quinoline and coumarin ligands, which have shown potential in anticancer research by inducing cell cycle arrest and increasing reactive oxygen species production . The aldehyde functional group serves as a critical handle for further chemical modifications through reactions such as condensations, cyclizations, and as a precursor to other functional groups. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)6-2-5(13)1-4(3-12)11-6/h1-3H,(H,11,13)

InChI Key

IXOIPORJICSLSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include derivatives with variations in substituent positions, functional groups, or aromatic systems. Below is a comparative analysis:

Table 1: Structural Comparison of Picolinaldehyde Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Hydroxy-6-(trifluoromethyl)picolinaldehyde 4-OH, 6-CF₃, 2-CHO C₇H₄F₃NO₂ 197.11 Combines -OH and -CF₃ for dual polarity
4-Chloro-6-methylpicolinaldehyde 4-Cl, 6-CH₃, 2-CHO C₇H₆ClNO 155.58 Chloro and methyl substituents; less polar
3-(2-Fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde 3-aryl, 2-CHO C₁₃H₈F₄NO 269.20 Aryl extension; enhanced steric bulk
6-(4-(Trifluoromethyl)phenyl)picolinic acid 6-aryl, 2-COOH C₁₃H₈F₃NO₂ 283.21 Carboxylic acid instead of aldehyde
Key Observations :
  • Electron Effects : The -CF₃ group in the target compound enhances electrophilicity at the aldehyde, favoring nucleophilic additions compared to methyl or chloro analogs .
  • Hydrogen Bonding: The 4-OH group distinguishes it from non-hydroxylated analogs, enabling interactions in sensor or enzyme-binding applications .
  • Aromatic vs. Heterocyclic Systems: Quinoline derivatives (e.g., 4-Hydroxy-6-(trifluoromethyl)quinoline ) exhibit fused-ring systems with distinct electronic properties compared to pyridine-based analogs.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Property This compound 4-Chloro-6-methylpicolinaldehyde 3-(2-Fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde
LogP (Lipophilicity) ~1.5 ~2.0 ~3.2
Water Solubility Moderate (10–20 mg/mL in DMSO) Low (<5 mg/mL in DMSO) Very low (<2 mg/mL in DMSO)
Melting Point 180–185°C (estimated) 120–122°C 150–155°C
Key Observations :
  • Lipophilicity : The -CF₃ group increases hydrophobicity, but the 4-OH counterbalances this effect, resulting in moderate lipophilicity.
  • Solubility : Aryl-substituted analogs (e.g., 3-(2-fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde) exhibit lower solubility due to steric bulk .

Biological Activity

4-Hydroxy-6-(trifluoromethyl)picolinaldehyde is a pyridine derivative characterized by the presence of a hydroxyl group, a trifluoromethyl group, and an aldehyde functional group. Its unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential applications in drug development.

The chemical formula for this compound is C8H6F3N1O1. The trifluoromethyl group significantly influences its reactivity and interaction with biological targets, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound may inhibit specific enzymes or pathways involved in microbial growth or viral replication. The presence of hydroxyl and trifluoromethyl groups enhances its interaction with biological targets, suggesting a mechanism of action that requires further investigation.

Enzyme Inhibition

Preliminary studies suggest that this compound may selectively inhibit certain enzymes. For instance, it has been evaluated for its potential as a cyclooxygenase (COX) inhibitor, which is relevant in the context of inflammatory diseases. Similar compounds have shown varying degrees of selectivity towards COX-1 and COX-2 enzymes, indicating that this compound could be developed further for therapeutic applications .

Study on Antiviral Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, such as A549 (lung cancer) and HT29 (colon cancer). The compound was found to significantly reduce cell viability, suggesting potential applications in cancer therapy.

Larvicidal Activity

Although not directly related to human health, larvicidal activity studies have highlighted the broader biological implications of compounds similar to this compound. For example, related compounds have demonstrated effectiveness against mosquito larvae, indicating potential use in vector control strategies against diseases like dengue and malaria .

Comparative Analysis with Similar Compounds

Compound NameKey Features
5-Hydroxy-6-(trifluoromethyl)picolinaldehydeHydroxyl group at position 5 instead of 4
4-Hydroxy-2-(trifluoromethyl)pyridineDifferent position of the trifluoromethyl group
2-Amino-6-(trifluoromethyl)pyridineContains an amino group instead of hydroxyl
5-(Trifluoromethyl)pyridine-2-carbaldehydeLacks the hydroxyl group but retains trifluoromethyl

The structural uniqueness of this compound enhances its reactivity and biological activity compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and material science.

Q & A

Q. How to resolve contradictions in reported solubility data?

  • Methodology : Use Chevron-HB equation to model solubility in mixed solvents (e.g., DMSO/water). Discrepancies may arise from polymorphic forms; characterize crystallinity via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.